An In-Depth Technical Guide to 4-Allylbenzoic Acid (CAS: 1076-99-9)
An In-Depth Technical Guide to 4-Allylbenzoic Acid (CAS: 1076-99-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-allylbenzoic acid, a versatile organic compound with potential applications in various scientific fields, including drug discovery and materials science. This document consolidates its physicochemical properties, spectroscopic data, synthesis and reactivity, and potential biological significance based on available scientific literature.
Core Physicochemical Properties
4-Allylbenzoic acid, also known as 4-(prop-2-en-1-yl)benzoic acid, is a substituted aromatic carboxylic acid. Its core structure consists of a benzoic acid moiety with an allyl group attached at the para position. This combination of a reactive allyl group and a carboxylic acid function makes it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 1076-99-9 | N/A |
| Molecular Formula | C₁₀H₁₀O₂ | N/A |
| Molecular Weight | 162.19 g/mol | N/A |
| Melting Point | 104-105 °C | [1] |
| Boiling Point | 286.9 °C at 760 mmHg | [1] |
| Solubility | While specific quantitative data for 4-allylbenzoic acid is not readily available, benzoic acid itself is slightly soluble in water and soluble in organic solvents like ethanol, ether, and benzene. The presence of the allyl group may slightly increase its lipophilicity. | N/A |
Spectroscopic Data
Detailed experimental spectroscopic data for 4-allylbenzoic acid is not widely published. The following are predicted and characteristic spectral features based on the analysis of similar benzoic acid derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-allylbenzoic acid is expected to show distinct signals for the aromatic, vinylic, and allylic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.2 - 7.4 | Doublet | 2H | Aromatic protons meta to -COOH |
| ~5.9 - 6.1 | Multiplet | 1H | Vinylic proton (-CH=CH₂) |
| ~5.0 - 5.2 | Multiplet | 2H | Terminal vinylic protons (=CH₂) |
| ~3.4 - 3.6 | Doublet | 2H | Allylic protons (-CH₂-) |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | Carboxylic acid carbon (-COOH) |
| ~145 | Aromatic carbon attached to the allyl group |
| ~138 | Quaternary aromatic carbon attached to -COOH |
| ~137 | Vinylic carbon (-CH=CH₂) |
| ~130 | Aromatic carbons ortho to -COOH |
| ~129 | Aromatic carbons meta to -COOH |
| ~116 | Terminal vinylic carbon (=CH₂) |
| ~40 | Allylic carbon (-CH₂-) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and allyl functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Stretching (in carboxylic acid dimer) |
| ~1680-1710 | C=O | Stretching (in carboxylic acid) |
| ~1640 | C=C | Stretching (alkene) |
| ~1600, ~1450 | C=C | Stretching (aromatic ring) |
| ~1300 | C-O | Stretching (in carboxylic acid) |
| ~910, ~990 | =C-H | Bending (alkene) |
Mass Spectrometry (Predicted)
The mass spectrum would likely show a molecular ion peak at m/z 162. Key fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the allyl chain.
Synthesis and Reactivity
4-Allylbenzoic acid can be synthesized through various established organic chemistry reactions. Two common approaches are the Grignard reaction and Suzuki coupling.
Experimental Protocols
Synthesis via Grignard Reaction
This method involves the reaction of a Grignard reagent, formed from an allyl-substituted aryl halide, with carbon dioxide.
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Step 1: Formation of 4-Allylphenylmagnesium Bromide. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are reacted with 4-allyl-1-bromobenzene in anhydrous diethyl ether or tetrahydrofuran (THF). The reaction is typically initiated with a small crystal of iodine.
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Step 2: Carboxylation. The freshly prepared Grignard reagent is then slowly added to a flask containing crushed dry ice (solid CO₂).
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Step 3: Work-up. The reaction mixture is quenched with dilute hydrochloric acid. The product, 4-allylbenzoic acid, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification. The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water.[2][3]
Synthesis via Suzuki Coupling
This palladium-catalyzed cross-coupling reaction provides a versatile route to 4-allylbenzoic acid.[4][5]
-
Reactants: 4-Bromobenzoic acid, allylboronic acid or a suitable derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C), and a base (e.g., K₂CO₃ or Na₂CO₃).
-
Solvent: A mixture of an organic solvent (e.g., toluene, ethanol) and water is commonly used.
-
Procedure: The reactants are combined in the solvent system and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Recrystallization Protocol
A general procedure for the purification of benzoic acid derivatives by recrystallization is as follows:
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Dissolve the crude 4-allylbenzoic acid in a minimum amount of a hot solvent (e.g., ethanol).
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If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
Reactivity
The chemical reactivity of 4-allylbenzoic acid is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the allyl group.
-
Carboxylic Acid Group: Can undergo esterification, amidation, and reduction to the corresponding alcohol.
-
Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, although the carboxylic acid group is deactivating.
-
Allyl Group: The double bond can undergo various addition reactions (e.g., hydrogenation, halogenation, epoxidation) and can also be involved in cross-coupling reactions.
Biological Activity and Potential Applications in Drug Development
While direct studies on the biological activity of 4-allylbenzoic acid are limited, the broader class of benzoic acid derivatives has been extensively investigated for various pharmacological effects.
Potential Pharmacological Activities (Inferred from Derivatives):
-
Anti-inflammatory Activity: Many benzoic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9][10][11]
-
Antimicrobial Activity: Various substituted benzoic acids have shown activity against a range of bacteria and fungi.[12][13][14][15] The lipophilicity of the allyl group could potentially enhance membrane permeability and antimicrobial efficacy.
-
Enzyme Inhibition: Benzoic acid derivatives have been explored as inhibitors for various enzymes, including 5α-reductase[16][17] and α-amylase[18]. The specific interactions of the 4-allyl substituent with enzyme active sites would require further investigation.
-
Coenzyme Q Biosynthesis Modulation: Some analogs of 4-hydroxybenzoic acid have been shown to impact coenzyme Q biosynthesis.[19]
The presence of the allyl group offers a reactive handle for further chemical modification, making 4-allylbenzoic acid a valuable scaffold for the synthesis of novel drug candidates.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic routes to 4-allylbenzoic acid.
Potential Biological Activity Relationship
Caption: Inferred relationships between structure and potential bioactivity.
Experimental Analysis Workflow
Caption: A logical workflow for the analysis of synthesized 4-allylbenzoic acid.
References
- 1. 4-ALLYL-BENZOIC ACID | 1076-99-9 [chemicalbook.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. famu.edu [famu.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ANTI-INFLAMMATORY ACTIVITY OF SODIUM SALT OF 4-(O-β-D-GLUCOPYRANOSYLOXY)BENZOIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 14. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - PMC [pmc.ncbi.nlm.nih.gov]


